N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide
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Overview
Description
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide is a complex organic compound with a molecular formula of C17H11FN2O3S2 This compound is characterized by the presence of a thiazolidinone ring, a fluorobenzylidene group, and a methoxybenzamide moiety
Preparation Methods
The synthesis of N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol .
Chemical Reactions Analysis
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene group, where nucleophiles like amines or thiols can replace the fluorine atom.
Scientific Research Applications
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide can be compared with other similar compounds, such as:
- N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide
- N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-nitrobenzamide
- N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide
These compounds share a similar core structure but differ in the substituents attached to the benzamide moiety. The presence of different functional groups can significantly impact their chemical reactivity and biological activity, making each compound unique in its own right .
Properties
Molecular Formula |
C18H13FN2O3S2 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C18H13FN2O3S2/c1-24-14-5-3-2-4-13(14)16(22)20-21-17(23)15(26-18(21)25)10-11-6-8-12(19)9-7-11/h2-10H,1H3,(H,20,22)/b15-10- |
InChI Key |
IZRHCKWNRPLVBG-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Origin of Product |
United States |
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